![molecular formula C9H16N4 B13063809 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13063809.png)
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine is a compound that features a pyrazole ring substituted with a methylpyrrolidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrazole and pyrrolidine rings in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methylpyrrolidine with a suitable pyrazole derivative. One common method is the alkylation of 1H-pyrazol-4-amine with 1-(chloromethyl)-1-methylpyrrolidine under basic conditions. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced derivatives with hydrogenated pyrazole or pyrrolidine rings.
Substitution: Alkylated or acylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine moiety can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[(1-Methylpyrrolidin-2-yl)methyl]pyrazole: Lacks the amine group, resulting in different reactivity and biological activity.
1-Methyl-2-pyrrolidinone: A simpler structure with different chemical properties and applications.
N-Methylpyrrolidine: A basic structure that serves as a precursor for more complex derivatives.
Uniqueness: 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine is unique due to the combination of the pyrazole and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H16N4 |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-[(1-methylpyrrolidin-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H16N4/c1-12-4-2-3-9(12)7-13-6-8(10)5-11-13/h5-6,9H,2-4,7,10H2,1H3 |
InChI-Schlüssel |
DUTMCVPODUNABV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CN2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063730.png)
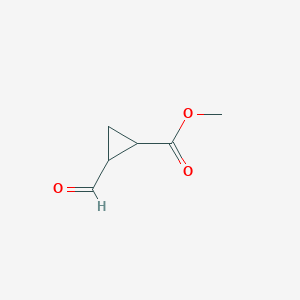
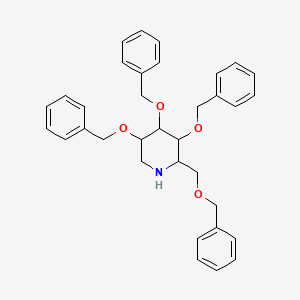


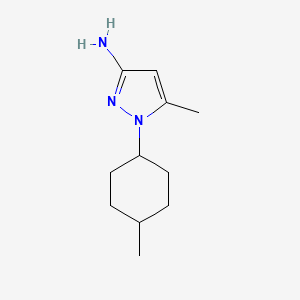
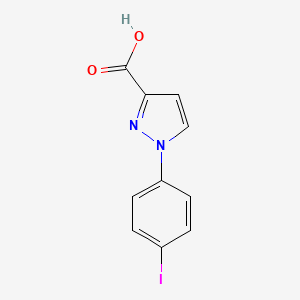
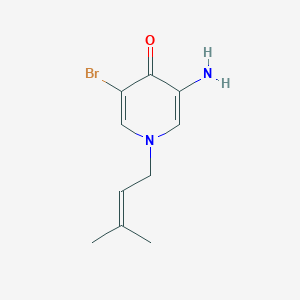
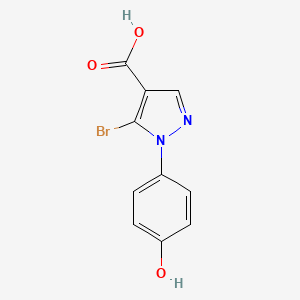
![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13063781.png)
![1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13063790.png)
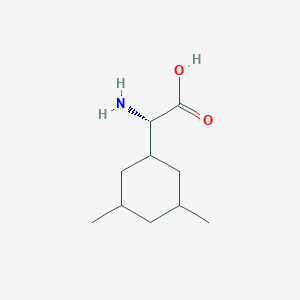

![N-(3-(6,7-dihydro-5h-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1h-pyrrole-3-sulfonamide](/img/structure/B13063805.png)
